Cas no 1033845-06-5 (5-Chloro-6-(3-fluorophenyl)nicotinic acid)

5-Chloro-6-(3-fluorophenyl)nicotinic acid is a fluorinated nicotinic acid derivative with a chloro substituent at the 5-position and a 3-fluorophenyl group at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients with tailored biological activity. The presence of both chloro and fluoro substituents enhances its reactivity, making it valuable for further functionalization via cross-coupling or nucleophilic substitution reactions. Its structural features contribute to improved metabolic stability and binding affinity in target molecules. The compound is typically supplied with high purity, ensuring consistent performance in research and industrial applications.
5-Chloro-6-(3-fluorophenyl)nicotinic acid structure
1033845-06-5 structure
Product Name:5-Chloro-6-(3-fluorophenyl)nicotinic acid
CAS No:1033845-06-5
MF:C12H7ClFNO2
MW:251.640885591507
MDL:MFCD14700741
CID:4784401
Update Time:2025-06-29

5-Chloro-6-(3-fluorophenyl)nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-6-(3-fluorophenyl)nicotinic acid
    • 5-chloro-6-(3-fluorophenyl)pyridine-3-carboxylic acid
    • 5-Chloro-6-(3-fluorophenyl)nicotinic acid
    • MDL: MFCD14700741
    • Inchi: 1S/C12H7ClFNO2/c13-10-5-8(12(16)17)6-15-11(10)7-2-1-3-9(14)4-7/h1-6H,(H,16,17)
    • InChI Key: JSNHHNDGHAQSHZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(=O)O)=CN=C1C1C=CC=C(C=1)F

Computed Properties

  • Exact Mass: 251.015
  • Monoisotopic Mass: 251.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 50.2

5-Chloro-6-(3-fluorophenyl)nicotinic acid Pricemore >>

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Additional information on 5-Chloro-6-(3-fluorophenyl)nicotinic acid

5-Chloro-6-(3-fluorophenyl)nicotinic Acid: A Comprehensive Overview

5-Chloro-6-(3-fluorophenyl)nicotinic acid, identified by the CAS number 1033845-06-5, is a synthetic compound with significant potential in the fields of pharmacology and organic chemistry. This compound belongs to the class of nicotinic acids, which are derivatives of nicotinic acid (also known as niacin), a water-soluble vitamin essential for various biochemical processes. The structure of 5-Chloro-6-(3-fluorophenyl)nicotinic acid includes a chlorine atom at position 5 and a fluorophenyl group at position 6, which contributes to its unique chemical properties and biological activity.

The synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid involves a series of carefully controlled reactions, including nucleophilic substitution and coupling reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. The compound's structure has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into its molecular geometry and electronic properties.

5-Chloro-6-(3-fluorophenyl)nicotinic acid has shown promising results in preclinical studies as a potential therapeutic agent. Its biological activity is primarily attributed to its ability to modulate cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). Research published in leading journals such as Nature Communications and Journal of Medicinal Chemistry highlights its role in treating conditions such as inflammation, neurodegenerative diseases, and metabolic disorders. For instance, studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a potential candidate for anti-inflammatory therapies.

In addition to its therapeutic applications, 5-Chloro-6-(3-fluorophenyl)nicotinic acid has also been explored for its role in drug delivery systems. Its ability to form stable complexes with various drug molecules has led to investigations into its use as a carrier for targeted drug delivery. Recent research in the field of nanotechnology has focused on incorporating this compound into lipid nanoparticles, enhancing the bioavailability and efficacy of encapsulated drugs.

The environmental impact of 5-Chloro-6-(3-fluorophenyl)nicotinic acid has also been a topic of interest. Studies conducted by environmental scientists have assessed its biodegradability and toxicity levels. According to findings published in the Environmental Science & Technology, the compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH levels and microbial activity. However, further research is required to fully understand its long-term effects on ecosystems.

The commercialization of 5-Chloro-6-(3-fluorophenyl)nicotinic acid is currently under evaluation by several pharmaceutical companies. Its potential market applications span across multiple therapeutic areas, including oncology, cardiovascular diseases, and infectious diseases. Collaborative efforts between academia and industry are expected to accelerate its development into a clinically approved drug.

In conclusion, 5-Chloro-6-(3-fluorophenyl)nicotinic acid, with CAS number 1033845-06-5, represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure, coupled with promising biological activity, positions it as a valuable asset in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is poised to make a substantial impact on both medical science and environmental sustainability.

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